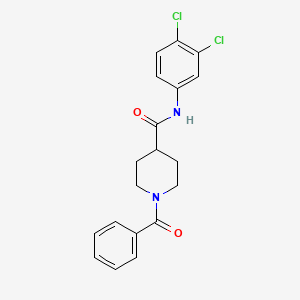

1-benzoyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-benzoyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed . The formation of the enolate and its trapping with N-phenyl-bis(trifluoromethanesulfonimide) resulted in a compound that reacted with 3, 4-dichlorophenyl boronic acid to generate a product with a 96% yield and 99% ee .Molecular Structure Analysis

The linear formula of a similar compound, N-BENZOYL-N’-(3,4-DICHLOROPHENYL)UREA, is C14H10Cl2N2O2 . The CAS Number is 51213-79-7, and the molecular weight is 309.154 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . For example, the alcohols (2 R,3 S)- 21 and (2 S,3 R)- 22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-BENZOYL-N’-(3,4-DICHLOROPHENYL)UREA, have been reported . The linear formula is C14H10Cl2N2O2, and the molecular weight is 309.154 .Wirkmechanismus

Target of Action

The primary target of 1-benzoyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide is the nociceptin/orphanin FQ (N/OFQ) receptor (NOP) . This receptor plays a crucial role in various physiological processes, including pain transmission, stress response, and neuroendocrine regulation .

Mode of Action

This compound interacts with the NOP receptor as an antagonist . It binds to the receptor, preventing the activation by its natural ligand, N/OFQ. This blockade inhibits the downstream signaling pathways triggered by the activation of the NOP receptor .

Biochemical Pathways

The NOP receptor is a G protein-coupled receptor, and its activation typically leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP (cAMP). By acting as an antagonist, this compound prevents this inhibition, leading to an increase in cAMP levels .

Result of Action

The antagonistic action of this compound on the NOP receptor can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and alter gene expression .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzoyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O2/c20-16-7-6-15(12-17(16)21)22-18(24)13-8-10-23(11-9-13)19(25)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBNJMJESRKEBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7720198.png)